(3S,5R)-Atorvastatin Calcium Salt is a potent pharmaceutical compound primarily used to lower cholesterol levels and prevent cardiovascular diseases. It belongs to the class of drugs known as statins, which inhibit the enzyme HMG-CoA reductase, a key regulator in cholesterol biosynthesis. Atorvastatin is marketed under various brand names, with Lipitor being the most recognized. The compound is a calcium salt of atorvastatin, which enhances its solubility and stability for therapeutic use.
Atorvastatin was first approved for clinical use in 1996 and has since become one of the most widely prescribed medications globally. It is classified as a lipid-lowering agent and is specifically categorized under HMG-CoA reductase inhibitors (statins). The compound is synthesized from various organic precursors, including specific amino acids and ketones, through multi-step synthetic processes.
The synthesis of (3S,5R)-Atorvastatin Calcium Salt involves several key steps:
Recent advancements have focused on improving yields and simplifying processes. For instance, utilizing ethyl acetate for extraction during hydrolysis has been shown to enhance purity and reduce solvent-related issues compared to previous methods .
The molecular formula of (3S,5R)-Atorvastatin Calcium Salt is . Its structure features:
The compound exhibits stereochemistry at two centers (3S, 5R), which is critical for its biological activity. The three-dimensional conformation allows for optimal interaction with the HMG-CoA reductase enzyme.
The synthesis of atorvastatin involves several chemical reactions:
These reactions are carefully controlled to ensure high yields and purity of the final product.
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:
This mechanism makes atorvastatin effective in reducing the risk of heart attacks and strokes in patients with elevated cholesterol levels.
Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and concentration during synthesis.
Atorvastatin Calcium Salt is primarily used in clinical settings for:
Research continues into its effects on other health conditions, including Alzheimer's disease and certain cancers, highlighting its broad therapeutic potential beyond cholesterol management .
Systematic Nomenclature and Structural Features:(3S,5R)-Atorvastatin calcium salt is systematically named as calcium (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, reflecting its complex molecular architecture. The compound features a central pyrrole ring substituted at the 1-position with a heptanoic acid side chain bearing two critical chiral hydroxyl groups at the 3 and 5 positions, and at the 3- and 4-positions with fluorophenyl and phenylcarbamoyl groups, respectively. The calcium counterion (Ca²⁺) coordinates two molecules of the atorvastatin anion, forming a 2:1 salt complex with the empirical formula 2(C₃₃H₃₄FN₂O₅)·Ca and a molecular weight of 1155.34 g/mol [1] [8].
Table 1: Fundamental Chemical Identifiers of (3S,5R)-Atorvastatin Calcium Salt
Property | Value |
---|---|
CAS Registry Number | 887196-25-0 |
Alternate CAS Number | 887324-52-9 (Free Acid) |
USP Designation | Atorvastatin Related Compound B |
Molecular Formula | 2(C₃₃H₃₄FN₂O₅)·Ca |
Molecular Weight | 1155.34 g/mol |
Accurate Mass | 1154.4529 Da |
SMILES Notation | [Ca+2].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC@@HCC@HCC(=O)[O-].CC(C)c5c(C(=O)Nc6ccccc6)c(c7ccccc7)c(c8ccc(F)cc8)n5CCC@@HCC@HCC(=O)[O-] |
InChI Key | InChI=1S/2C33H35FN2O5.Ca/c21-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h23-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27+;/m11./s1 |
Physicochemical Properties and Stability:The compound presents as a crystalline solid with a melting point of approximately 160°C (with decomposition). It exhibits limited aqueous solubility, necessitating salt formation to enhance bioavailability. Stability studies indicate sensitivity to oxidation, heat, and hydrolysis, particularly at the β-hydroxy-δ-lactone moiety that can form under certain conditions. The two hydroxyl groups (3S and 5R) contribute significant hydrogen-bonding capacity, influencing its dissolution profile and crystalline packing. When exposed to heat or acidic conditions, decomposition pathways become prominent, leading to identifiable impurities including lactone derivatives and oxidative byproducts [1] [4] [8].
Synthesis and Stereochemical Control:The original synthesis by Dr. Bruce Roth at Parke-Davis involved a multi-step chemical route culminating in a challenging stereoselective reduction and resolution:
Modern routes significantly improve efficiency through enzymatic resolution or asymmetric synthesis, achieving higher enantiomeric excess (>99.5%) and reducing waste. Chemoenzymatic approaches employ ketoreductases with high stereoselectivity for the carbonyl reduction step, bypassing the need for classical resolution [7] [10].
Analytical Characterization and Impurity Profiling:Rigorous HPLC methods enable detection and quantification of up to seven process-related impurities (designated ATVRS-1 to ATVRS-7) in the drug substance. These typically arise from incomplete reactions, stereochemical inversion, or degradation:
Table 2: Key Impurities in Atorvastatin Calcium Salt Synthesis
Impurity Designation | Relative Retention Time (RRT) | Probable Identity | Origin |
---|---|---|---|
ATVRS-1 | 1.35 | Lactone Derivative | Dehydration/cyclization |
ATVRS-2 | 1.42 | Oxidative Byproduct | Oxidation during synthesis |
ATVRS-3 | 1.05 | (3R,5S)-Diastereomer | Incomplete Stereochemical Control |
ATVRS-4 | 1.10 | Incomplete Carboxamide Formation | Partial Reaction |
ATVRS-5 | 0.22 | Des-Fluoro Analog | Starting Material Impurity |
ATVRS-6 | 0.82 | Dehydro Heptanoic Acid Derivative | Dehydration |
ATVRS-7 | 1.15 | Aldol Condensation Byproduct | Side Reaction |
Discovery and Patent Landscape:The genesis of (3S,5R)-Atorvastatin Calcium Salt traces to the innovative work of Dr. Bruce Roth at Parke-Davis (later Pfizer). In 1985, Roth synthesized the racemic atorvastatin acid (US Patent US4681893), recognizing its exceptional HMG-CoA reductase inhibitory potency. The initial synthesis lacked stereocontrol at the 3 and 5 positions, yielding a mixture of diastereomers. Subsequent research revealed that the (3R,5R) enantiomer (later designated (3R,5R)-Atorvastatin) possessed dramatically superior activity (IC₅₀ ≈ 0.007 μM) compared to the (3S,5S) enantiomer (IC₅₀ ≈ 0.44 μM), establishing an 80-fold difference in potency. This critical finding drove the development of enantioselective synthesis and resolution techniques to isolate the therapeutically optimal form [2] [5] [9].
The quest for a commercially viable manufacturing process involved overcoming significant challenges:
Patent WO2015139515A1 and others later addressed these by refining crystallization conditions for the calcium salt and developing direct stereoselective biocatalytic reductions using engineered ketoreductases, significantly improving yield and purity while reducing solvent waste [7] [10].
Pharmacological Distinction from Other Statins:(3S,5R)-Atorvastatin Calcium Salt (as the active ingredient in Lipitor®) differentiated itself pharmacologically from earlier statins (lovastatin, simvastatin, pravastatin) through several key attributes:
Evolution of Manufacturing Paradigms:The production of (3S,5R)-Atorvastatin Calcium Salt exemplifies the shift from classical organic synthesis towards sustainable bio-manufacturing:
Structural Basis of Target Engagement:HMG-CoA reductase (HMGR) catalyzes the four-electron reduction of HMG-CoA to mevalonate, the committed and rate-limiting step in hepatic cholesterol biosynthesis. (3S,5R)-Atorvastatin Calcium Salt exerts its potent inhibitory effect (IC₅₀ in the low nanomolar range) through high-affinity, competitive binding at the enzyme's active site. Structural studies using X-ray crystallography (e.g., PDB entries) reveal that the pharmacologically active open-acid form of the drug binds to HMGR with its heptanoic acid moiety mimicking the natural substrate HMG-CoA's binding mode. The critical structural features enabling this inhibition are:
Table 3: Structural Determinants of (3S,5R)-Atorvastatin Binding to HMG-CoA Reductase
Structural Element of (3S,5R)-Atorvastatin | Interaction Type | Key HMGR Residues Involved | Functional Consequence |
---|---|---|---|
Carboxylate (Open-Acid Form) | Ionic Bond, Hydrogen Bonding | Lys735, Ser684, Lys691, Asp690 | Mimics CoA moiety of HMG-CoA; anchors drug |
3(S)-Hydroxyl Group | Hydrogen Bonding | Glu559, Asp690, H₂O molecules | Stabilizes loop conformation near active site |
5(R)-Hydroxyl Group | Hydrogen Bonding | Lys691, Ser565 | Contributes to binding energy and specificity |
Pyrrole Ring & 4-Carboxamide | Hydrophobic Interaction, Hydrogen Bonding (NH, C=O) | Leu853, Ala856, Arg590, Leu857 | Blocks access to cofactor (NADPH) binding site |
4-Fluorophenyl Substituent | Hydrophobic Interaction, van der Waals | Val683, Leu853, Ala856 | Enhances binding affinity and lipophilicity |
Phenyl Substituent | Hydrophobic Interaction, π-stacking? | Leu562, Val739, Leu853 | Contributes to overall binding stability |
Conformational Effects on Enzyme Dynamics:Beyond simply blocking the HMG-CoA binding site, (3S,5R)-Atorvastatin binding induces significant conformational changes in HMGR:
Pleiotropic Effects Mediated by Isoprenoid Pathway Inhibition:While the primary mechanism is competitive inhibition of mevalonate formation, the consequent depletion of downstream isoprenoid intermediates (farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)) underlies several cholesterol-independent ("pleiotropic") effects:
The high potency and specific stereochemistry of (3S,5R)-Atorvastatin Calcium Salt maximize these effects at therapeutic doses, contributing to its proven efficacy in reducing cardiovascular events beyond LDL-C lowering alone, particularly in high-risk patients and those with acute coronary syndromes [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7